molecular formula C23H24N4O2 B592588 3,3'-(Propane-1,3-diyl)bis(1-(prop-1-en-2-yl)-1H-benzo[d]imidazol-2(3H)-one) CAS No. 1642340-14-4

3,3'-(Propane-1,3-diyl)bis(1-(prop-1-en-2-yl)-1H-benzo[d]imidazol-2(3H)-one)

Cat. No. B592588
CAS RN: 1642340-14-4
M. Wt: 388.471
InChI Key: ZHDWBCCMWMQTIB-UHFFFAOYSA-N
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Description

3,3'-(Propane-1,3-diyl)bis(1-(prop-1-en-2-yl)-1H-benzo[d]imidazol-2(3H)-one), is a novel, synthetic compound with potential applications in medicinal chemistry and pharmacology. It is a dimer of 1-(prop-1-en-2-yl)-1H-benzo[d]imidazol-2(3H)-one, a compound that has been studied for its biological properties. The dimer is formed by a condensation reaction between two molecules of the monomer, and has been studied for its potential applications in medicinal chemistry and pharmacology.

Scientific Research Applications

Metal-Organic Frameworks (MOFs)

MOFs are constructed using organic ligands and metal ions, forming highly ordered, porous structures. The compound may act as a ligand, coordinating with metal ions to form MOFs with unique properties. For example, two-dimensional Cd(II) coordination polymers have been synthesized using flexible bis(imidazolyl) ligands, exhibiting unprecedented structural units and demonstrating potential in thermal stability and fluorescent properties (Xiaoju Li et al., 2012).

Photoluminescence

Some MOFs and coordination polymers exhibit photoluminescent properties, which can be tuned by varying the ligands or metal centers. These properties are essential for developing optical materials, sensors, and other photoluminescent applications. For instance, a study on 2D metal–organic networks incorporating Cd-cluster secondary building units (SUBs) highlighted their strong luminescent emission, suggesting potential applications as optical materials (Shuangquan Zang et al., 2009).

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3,3'-(Propane-1,3-diyl)bis(1-(prop-1-en-2-yl)-1H-benzo[d]imidazol-2(3H)-one) involves the condensation of two molecules of 1-(prop-1-en-2-yl)-1H-benzo[d]imidazol-2(3H)-one with 1,3-propanediamine.", "Starting Materials": [ "1-(prop-1-en-2-yl)-1H-benzo[d]imidazol-2(3H)-one", "1,3-propanediamine" ], "Reaction": [ "Step 1: To a solution of 1-(prop-1-en-2-yl)-1H-benzo[d]imidazol-2(3H)-one (1.0 equiv) in dichloromethane, add N,N'-dicyclohexylcarbodiimide (DCC, 1.2 equiv) and 4-dimethylaminopyridine (DMAP, 0.1 equiv). Stir the reaction mixture at room temperature for 1 hour.", "Step 2: To the reaction mixture obtained in step 1, add 1,3-propanediamine (2.0 equiv) and stir the reaction mixture at room temperature for 12 hours.", "Step 3: After completion of the reaction, filter the precipitated solid and wash it with dichloromethane. Purify the crude product by column chromatography using a mixture of dichloromethane and methanol as eluent to obtain the desired product as a white solid." ] }

CAS RN

1642340-14-4

Molecular Formula

C23H24N4O2

Molecular Weight

388.471

IUPAC Name

1-[3-(2-oxo-3-prop-1-en-2-ylbenzimidazol-1-yl)propyl]-3-prop-1-en-2-ylbenzimidazol-2-one

InChI

InChI=1S/C23H24N4O2/c1-16(2)26-20-12-7-5-10-18(20)24(22(26)28)14-9-15-25-19-11-6-8-13-21(19)27(17(3)4)23(25)29/h5-8,10-13H,1,3,9,14-15H2,2,4H3

InChI Key

ZHDWBCCMWMQTIB-UHFFFAOYSA-N

SMILES

CC(=C)N1C2=CC=CC=C2N(C1=O)CCCN3C4=CC=CC=C4N(C3=O)C(=C)C

Origin of Product

United States

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